molecular formula C18H18BrN5OS B12143980 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide

Cat. No.: B12143980
M. Wt: 432.3 g/mol
InChI Key: KEBQKYVBNBABPY-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process .

Scientific Research Applications

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The compound’s structure allows it to bind to specific sites on proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide has a unique combination of functional groups that confer specific biological activities. The presence of both triazole and thioether linkages enhances its potential for diverse applications in medicinal and materials chemistry .

Properties

Molecular Formula

C18H18BrN5OS

Molecular Weight

432.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide

InChI

InChI=1S/C18H18BrN5OS/c1-11-5-3-4-6-14(11)17-22-23-18(24(17)20)26-10-16(25)21-15-8-7-13(19)9-12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

KEBQKYVBNBABPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)C

Origin of Product

United States

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